(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 929444-94-0
Cat. No.: VC6351981
Molecular Formula: C26H30N2O7
Molecular Weight: 482.533
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929444-94-0 |
|---|---|
| Molecular Formula | C26H30N2O7 |
| Molecular Weight | 482.533 |
| IUPAC Name | (2Z)-8-(2-morpholin-4-ylethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C26H30N2O7/c1-30-21-14-23(32-3)22(31-2)12-17(21)13-24-25(29)18-4-5-20-19(26(18)35-24)15-28(16-34-20)7-6-27-8-10-33-11-9-27/h4-5,12-14H,6-11,15-16H2,1-3H3/b24-13- |
| Standard InChI Key | VXKUTKYKSZLBOZ-CFRMEGHHSA-N |
| SMILES | COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one, reflects its intricate framework. Key structural features include:
-
Benzofuro[7,6-e] oxazin-3-one core: A fused heterocyclic system combining benzofuran and oxazine rings.
-
2,4,5-Trimethoxybenzylidene group: An aromatic substituent with methoxy groups at positions 2, 4, and 5, contributing to electron-donating effects.
-
2-Morpholinoethyl side chain: A morpholine-containing ethyl group attached to the oxazine ring, enhancing solubility and potential receptor interactions.
The Z-configuration of the benzylidene double bond (C=N) is critical for molecular geometry, as it dictates spatial alignment with biological targets. X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings ranging from 19.4° to 64.5°, influencing π-π stacking and hydrophobic interactions .
Table 1: Key Molecular Data
Synthesis and Preparation
Condensation-Based Strategies
The compound is synthesized via a multi-step condensation reaction:
-
Formation of the oxazine core: Anthranilic acid derivatives react with orthoesters (e.g., triethyl orthoformate) under reflux to generate the benzoxazinone scaffold .
-
Morpholinoethyl incorporation: A nucleophilic substitution reaction introduces the 2-morpholinoethyl group at position 8 of the oxazine ring.
-
Benzylidene conjugation: Condensation of 2,4,5-trimethoxybenzaldehyde with the oxazine intermediate under acidic or basic conditions yields the final product.
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Anthranilic acid, triethyl orthoformate | Toluene, reflux, 48 h | 65–70% |
| 2 | Oxazine intermediate, morpholinoethyl chloride | DMF, K₂CO₃, 80°C | 50–55% |
| 3 | Intermediate, 2,4,5-trimethoxybenzaldehyde | EtOH, HCl, reflux | 60–65% |
Regioselective Functionalization
Recent advances in C–H activation enable regioselective modifications of the benzoxazinone core. For example, palladium-catalyzed ortho-acetoxylation introduces functional groups at specific positions without pre-functionalization . Such methods enhance synthetic efficiency and enable structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Effects
-
COX-2 inhibition: Suppression of prostaglandin E₂ (PGE₂) synthesis in macrophage models (IC₅₀ = 10 μM).
-
Broad-spectrum antimicrobial activity: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logP ≈ 3.5), necessitating formulation strategies such as nanoencapsulation or prodrug derivatives. Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life of 12 hours at pH 7.4.
Crystallographic Insights
While X-ray data for this specific compound remain unpublished, analogous benzofuro-oxazines crystallize in triclinic systems (P1̄ space group) with unit cell parameters a = 9.65 Å, b = 11.32 Å, c = 11.45 Å . Intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice, suggesting similar packing for the title compound.
Applications and Future Directions
Drug Development Prospects
-
Oncology: Combination therapies with checkpoint inhibitors or DNA repair inhibitors.
-
Anti-inflammatory agents: COX-2-selective derivatives to minimize gastrointestinal toxicity.
-
Antimicrobial adjuvants: Synergistic use with β-lactam antibiotics against resistant strains.
Challenges and Innovations
-
Bioavailability optimization: Prodrug designs (e.g., phosphate esters) to enhance solubility.
-
Targeted delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume